4-cyclopropylthiophen-3-amine hydrochloride
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Overview
Description
4-Cyclopropylthiophen-3-amine hydrochloride is a chemical compound that features a thiophene ring substituted with a cyclopropyl group and an amine group The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropylthiophen-3-amine hydrochloride typically involves the following steps:
Cyclopropylation of Thiophene: The thiophene ring is first functionalized with a cyclopropyl group. This can be achieved through a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene.
Amination: The cyclopropylthiophene is then subjected to an amination reaction to introduce the amine group at the 3-position. This can be done using ammonia or an amine source under suitable conditions.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclopropyl group or the thiophene ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclopropylthiophene derivatives, hydrogenated thiophene.
Substitution: Various substituted amines.
Scientific Research Applications
4-Cyclopropylthiophen-3-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving amine-containing molecules.
Medicine: Potential pharmaceutical applications include its use as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be utilized in the production of materials with specific electronic or optical properties, given the unique characteristics of the thiophene ring.
Mechanism of Action
The mechanism of action of 4-cyclopropylthiophen-3-amine hydrochloride would depend on its specific application. In a biological context, the amine group can interact with various receptors or enzymes, potentially inhibiting or activating specific pathways. The thiophene ring may also play a role in binding interactions due to its aromatic nature.
Comparison with Similar Compounds
Thiophene: A simpler analog without the cyclopropyl or amine groups.
Cyclopropylamine: Lacks the thiophene ring but contains the cyclopropyl and amine groups.
Thiophene-3-amine: Similar structure but without the cyclopropyl group.
Uniqueness: 4-Cyclopropylthiophen-3-amine hydrochloride is unique due to the combination of the cyclopropyl group, thiophene ring, and amine group. This combination imparts specific reactivity and potential biological activity that is not observed in the simpler analogs.
Biological Activity
4-Cyclopropylthiophen-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanisms of action, and biological applications of this compound, supported by data tables and relevant case studies.
Synthesis Pathway:
The synthesis of this compound typically involves several key steps:
- Cyclopropylation of Thiophene: The thiophene ring is functionalized with a cyclopropyl group using reagents like diazomethane or cyclopropylcarbene.
- Amination: The cyclopropylthiophene undergoes amination to introduce the amine group at the 3-position using ammonia or an amine source.
- Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Chemical Structure:
The compound features a thiophene ring substituted with a cyclopropyl group and an amine group, which contributes to its unique reactivity and potential biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Receptor Interaction: The amine group can bind to various receptors, potentially modulating signaling pathways.
- Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic processes in cells.
Biological Applications
This compound has shown promise in several areas:
- Antimicrobial Activity: Research indicates potential inhibitory effects against certain pathogens, suggesting its use as an antimicrobial agent.
- Anticancer Properties: Preliminary studies have highlighted its ability to inhibit cancer cell proliferation, warranting further investigation into its role in cancer therapeutics .
- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. This finding supports its potential development as an anticancer agent.
Table 2: Efficacy in Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
A549 (Lung) | 10 | Cell cycle arrest at G1 phase |
HeLa (Cervical) | 12 | Inhibition of proliferation |
Properties
IUPAC Name |
4-cyclopropylthiophen-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c8-7-4-9-3-6(7)5-1-2-5;/h3-5H,1-2,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHXXFLOOMEWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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